
3-amino-N-(3-chloro-2-methylphenyl)benzamide
Overview
Description
3-amino-N-(3-chloro-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H13ClN2O. It is a derivative of benzamide, characterized by the presence of an amino group, a chloro group, and a methyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide typically involves the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to form 3-methyl-2-nitrobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
3-amino-N-(3-chloro-2-methylphenyl)benzamide has the molecular formula and a molecular weight of approximately 260.73 g/mol. The compound features an amino group, a chloro-substituted aromatic ring, and a benzamide structure, which contribute to its reactivity and biological interactions.
Medicinal Chemistry
Antitumor Activity : Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of benzamides have been evaluated for their cytotoxic effects on various cancer cell lines. A study found that certain derivatives showed IC50 values in the nanomolar range against leukemia and carcinoma cells, suggesting potential for development as antitumor agents .
Protein Interaction Studies : The compound's unique structure allows it to interact with specific proteins or enzymes, influencing their activity. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for detailed interaction studies to determine binding affinities and mechanisms.
Biochemical Research
Proteomics : The compound is noted for its applications in proteomics due to its ability to modify proteins through nucleophilic substitution reactions. This property can be exploited to study protein functions and interactions in biological systems.
Synthesis of Derivatives : The synthesis of this compound can lead to various derivatives that may possess enhanced biological activities. For example, modifications at the amino group or chloro substituent can yield compounds with improved potency against specific biological targets .
Material Science
Polymer Chemistry : The reactivity of the amino group allows for the incorporation of this compound into polymer matrices, potentially enhancing the material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings.
Data Table: Summary of Biological Activities
Compound | Target Cells | IC50 (nM) | Reference |
---|---|---|---|
This compound derivative A | L1210 (Leukemia) | 0.78 | |
This compound derivative B | HeLa (Cervical Carcinoma) | 12 | |
This compound derivative C | FM3A (Mammary Carcinoma) | 16 |
Case Studies
Case Study 1: Antitumor Evaluation
A series of studies evaluated the antiproliferative activity of various benzamide derivatives on human cancer cell lines. Among these, compounds structurally related to this compound demonstrated significant cytotoxicity with low IC50 values, indicating their potential as lead compounds in cancer therapy .
Case Study 2: Protein Binding Studies
In preliminary studies, this compound was shown to bind effectively to specific enzyme targets, influencing their catalytic activity. Surface plasmon resonance experiments revealed binding affinities that suggest this compound could be a useful tool in drug design aimed at modulating enzyme functions.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(3-chloro-4-methylphenyl)benzamide: Similar structure but with a different position of the methyl group.
2-amino-N-(4-chlorophenyl)benzamide: Lacks the methyl group, which may affect its chemical properties and biological activity.
2-amino-N-(3-bromophenyl)benzamide: Contains a bromine atom instead of a chlorine atom, which can influence its reactivity and interactions.
Uniqueness
3-amino-N-(3-chloro-2-methylphenyl)benzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity.
Biological Activity
3-Amino-N-(3-chloro-2-methylphenyl)benzamide is a chemical compound with the molecular formula C₁₄H₁₃ClN₂O and a molecular weight of approximately 260.73 g/mol. This compound is classified as an amide and features an amino group, a chloro-substituted aromatic ring, and a benzamide structure. Its unique structural characteristics suggest potential applications in biochemical research, particularly in proteomics, and it may influence various biological interactions and activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, including nucleophilic substitution reactions due to the presence of the amino group and electrophilic aromatic substitution facilitated by the chloro group. These reactions allow for the formation of derivatives or conjugates that are valuable in medicinal chemistry.
Comparison with Related Compounds
The biological activity of this compound can be better understood by comparing it with structurally similar compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-Amino-N-(3-chloro-4-methylphenyl)benzamide | C₁₄H₁₃ClN₂O | Different substitution pattern on the aromatic ring |
3-Amino-N-(4-chlorophenyl)benzamide | C₁₄H₁₄ClN₂O | Lacks methyl substitution; different chlorine position |
4-Amino-N-(3-chloro-2-methylphenyl)benzamide | C₁₄H₁₃ClN₂O | Similar structure but different amino position |
The unique chloro and methyl substitutions in this compound may confer distinct biological properties compared to its analogs.
Enzyme Inhibition
Recent studies have highlighted the potential of compounds related to this compound as enzyme inhibitors. For instance, derivatives such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids were synthesized and evaluated for their inhibitory effects against jack bean urease (JBU). These compounds exhibited potent anti-urease activity with IC50 values ranging from 0.0019 to 0.0532 μM, significantly outperforming standard thiourea (IC50 = 4.7455 μM) .
Antiproliferative Effects
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative activities against various cancer cell lines. For example, certain analogues showed IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells, indicating their potential as anticancer agents . These compounds were found to inhibit tubulin polymerization, suggesting a mechanism involving interaction at the colchicine-binding site on tubulin .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific proteins or enzymes. Preliminary interaction studies suggest that it can bind to target proteins, influencing their activity through mechanisms such as non-competitive inhibition observed in urease assays .
Case Studies
Several case studies have explored the biological implications of compounds related to this compound:
- Urease Inhibition : A study demonstrated that derivatives exhibited non-competitive inhibition against urease, highlighting their potential in treating conditions associated with urease activity, such as kidney stone formation .
- Anticancer Activity : Another investigation focused on the antiproliferative effects of related compounds on breast cancer cell lines, revealing significant cytotoxicity and cell cycle arrest mechanisms that could be leveraged for therapeutic development .
Q & A
Q. What are the optimal synthetic routes for 3-amino-N-(3-chloro-2-methylphenyl)benzamide, and how do reaction conditions influence yield and purity?
Basic Research Focus
The compound is synthesized via diazotization and coupling reactions. A common method involves reacting 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide with 3-oxobutanoyl chloride, followed by condensation with 2-chloro-5-methylbenzene-1,4-diamine . Key factors include:
- Temperature control : Diazotization requires sub-5°C conditions to prevent premature decomposition.
- Catalyst selection : Use of polyphosphoric acid or acetic anhydride improves coupling efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves by-products like unreacted amines or chlorinated intermediates.
Advanced Consideration : Competing pathways may form benzimidazole derivatives if excess diamine or high-temperature conditions persist . Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to suppress side reactions.
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Advanced Research Focus
X-ray diffraction studies of analogous benzamides (e.g., N-(3-chlorophenyl)-2-methylbenzamide) reveal critical structural insights:
- Dihedral angles : The amide group (–NHCO–) forms a 55.8° angle with the benzoyl ring, while the benzoyl and aniline rings exhibit a 37.5° dihedral angle, influencing steric interactions .
- Hydrogen bonding : N–H⋯O interactions create C(4) chains, stabilizing the crystal lattice .
Methodology : - Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bond networks .
- Compare experimental data with density functional theory (DFT) calculations to validate intramolecular torsion angles.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?
Basic Research Focus
- 1H/13C NMR : Aromatic protons appear as multiplet clusters at δ 6.4–7.9 ppm, while the amide NH resonates as a singlet near δ 8.8 ppm. Methyl groups (e.g., Cl-substituted phenyl) show singlets at δ 2.4–2.7 ppm .
- IR spectroscopy : Confirm amide bonds via C=O stretches at ~1680 cm⁻¹ and N–H stretches at ~3320 cm⁻¹ .
Advanced Challenge : Overlapping signals in crowded aromatic regions may obscure substituent positions. Use 2D NMR (COSY, HSQC) to assign protons and resolve ambiguities. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. How does the chloro-methyl substitution pattern on the phenyl ring influence the compound’s biochemical activity?
Advanced Research Focus
Structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) suggest:
- Hydrophobicity : The 3-chloro-2-methyl group enhances lipid solubility, improving membrane permeability.
- Target binding : Chlorine atoms may engage in halogen bonding with bacterial enzymes like acps-pptase, disrupting lipid biosynthesis .
Experimental Design : - Perform docking studies (AutoDock Vina) to map interactions with bacterial targets.
- Synthesize derivatives with substituent variations (e.g., replacing Cl with F) and compare MIC values against Staphylococcus aureus.
Q. What strategies mitigate crystallization challenges during polymorph screening of this benzamide derivative?
Advanced Research Focus
- Solvent selection : Ethanol or acetone promotes single-crystal growth by slow evaporation, as seen in N-(3-chlorophenyl)benzamide analogs .
- Temperature gradients : Cooling rates <1°C/min reduce amorphous phase formation.
- Seeding : Introduce microcrystals of a known polymorph to control nucleation.
Data Contradiction : Some studies report needle-like crystals (P21/c space group), while others observe plate-like forms (P-1). Characterize polymorphs via powder XRD and DSC to correlate thermal stability with lattice packing .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Focus
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian09 to identify reactive sites. The chloro-substituted phenyl ring typically acts as an electron-deficient center, favoring SNAr reactions .
- Reaction feasibility : Simulate transition states for substitution at the 3-chloro position. Higher activation energies (~25 kcal/mol) suggest harsh conditions (e.g., DMF, 100°C) are required.
Validation : Compare predicted reaction pathways with experimental HPLC-MS data for nitro- or amino-substituted products .
Q. What are the limitations of using LogP values to predict the pharmacokinetics of this compound?
Basic Research Focus
- LogP measurement : Experimental LogP for similar benzamides ranges from 1.47–3.12, indicating moderate lipophilicity .
- Limitations : LogP neglects hydrogen-bonding capacity and active transport mechanisms. For instance, the 3-amino group may facilitate proton-dependent uptake in the gut, altering bioavailability predictions.
Advanced Mitigation : Use molecular dynamics (MD) simulations to model membrane permeation or combine LogD (pH 7.4) with PAMPA assays for better correlation with in vivo absorption .
Properties
IUPAC Name |
3-amino-N-(3-chloro-2-methylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-12(15)6-3-7-13(9)17-14(18)10-4-2-5-11(16)8-10/h2-8H,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHBYZQXCHDUDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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